molecular formula C11H15F2N5 B11745446 N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine CAS No. 1856080-74-4

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11745446
CAS No.: 1856080-74-4
M. Wt: 255.27 g/mol
InChI Key: LBBSPMSEUIESGL-UHFFFAOYSA-N
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Description

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by the presence of two pyrazole rings and a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde with 1,3-dimethyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoroethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound can inhibit or activate specific pathways, depending on its structure and the target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-4-amine is unique due to the presence of both difluoroethyl and dimethylpyrazole groups, which confer distinct chemical properties and biological activities.

Properties

CAS No.

1856080-74-4

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C11H15F2N5/c1-8-10(6-17(2)16-8)14-3-9-4-15-18(5-9)7-11(12)13/h4-6,11,14H,3,7H2,1-2H3

InChI Key

LBBSPMSEUIESGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CN(N=C2)CC(F)F)C

Origin of Product

United States

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